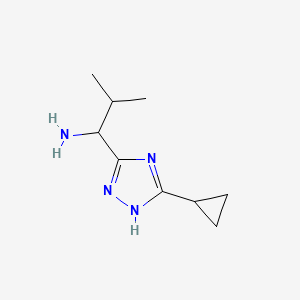

1-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)-2-methylpropan-1-amine

Description

Properties

Molecular Formula |

C9H16N4 |

|---|---|

Molecular Weight |

180.25 g/mol |

IUPAC Name |

1-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methylpropan-1-amine |

InChI |

InChI=1S/C9H16N4/c1-5(2)7(10)9-11-8(12-13-9)6-3-4-6/h5-7H,3-4,10H2,1-2H3,(H,11,12,13) |

InChI Key |

PJQBRJONVATLKW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C1=NNC(=N1)C2CC2)N |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Amidines and Carboxylic Acid Derivatives

A foundational method for constructing 1,2,4-triazole derivatives involves the cyclocondensation of amidines with carboxylic acids or their derivatives. For 1-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)-2-methylpropan-1-amine, this approach typically begins with the reaction of cyclopropylamidine A and a suitably functionalized carboxylic acid B (e.g., 2-methylpropanoic acid derivatives). The reaction proceeds via a two-step mechanism:

-

Coupling : Formation of an intermediate acylated amidine.

-

Cyclization : Intramolecular dehydration to yield the triazole ring.

This method has been adapted for parallel synthesis, achieving an 81% success rate in generating structurally diverse 1,2,4-triazoles. Key advantages include scalability and compatibility with a wide range of substituents. However, the steric hindrance introduced by the cyclopropyl group necessitates elevated temperatures (80–120°C) and prolonged reaction times (12–24 hours).

Click Chemistry via Azide-Alkyne Cycloaddition

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) offers a modular route to triazole derivatives. For the target compound, the strategy involves:

-

Alkyne Component : Cyclopropylacetylene C .

-

Azide Component : A pre-functionalized azide containing the 2-methylpropan-1-amine moiety (e.g., 2-methylpropyl azide D ).

The reaction is catalyzed by Cu(I) species (e.g., CuSO₄·5H₂O with sodium ascorbate) in aqueous or alcoholic solvents at room temperature. This method is notable for its regioselectivity, yielding exclusively the 1,4-disubstituted triazole isomer. Recent advancements have eliminated the need for traditional catalysts by employing microwave irradiation (100–120°C, 300 W) or ultrasonic conditions, enhancing reaction efficiency.

Functionalization of the Amine Moiety

Nucleophilic Substitution on Halogenated Intermediates

Post-triazole formation, the introduction of the 2-methylpropan-1-amine group is often achieved through nucleophilic substitution. A halogenated intermediate E (e.g., 5-bromo-3-cyclopropyl-1H-1,2,4-triazole) reacts with 2-methylpropan-1-amine F in the presence of a base such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃).

Reaction Conditions :

-

Solvent: Ethanol, dimethylformamide (DMF), or acetonitrile.

-

Temperature: 60–80°C.

-

Duration: 6–12 hours.

The use of polar aprotic solvents like DMF enhances nucleophilicity, while Et₃N scavenges HBr, driving the reaction to completion.

Reductive Amination of Ketone Precursors

An alternative route involves reductive amination of a ketone-functionalized triazole G with ammonium acetate (NH₄OAc) and sodium cyanoborohydride (NaBH₃CN). This method is advantageous for its mild conditions (room temperature, pH 6–7) and high functional group tolerance.

Example Reaction :

Optimization Strategies and Challenges

Solvent and Catalyst Screening

Recent studies emphasize eco-compatible solvents (e.g., water, ethyl acetate) and catalysts. For instance, the use of dimethyl carbonate as both solvent and methylating agent in N-alkylation steps has reduced environmental impact while maintaining yields >75%.

Table 1 : Solvent Effects on Triazole Cyclization Yield

Protecting Group Strategies

The 1H-triazole’s NH group necessitates protection during amine functionalization. Common protecting groups include:

-

Boc (tert-butoxycarbonyl) : Removed under acidic conditions (HCl/dioxane).

Deprotection is typically the final step, ensuring the free amine’s availability for downstream applications.

Characterization and Quality Control

Spectroscopic Analysis

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity >98%.

Applications and Derivatives

The target compound serves as a precursor for bioactive molecules. Structural analogs with modified cyclopropyl or amine groups exhibit varied biological activities, including antimicrobial and kinase inhibitory properties .

Chemical Reactions Analysis

1-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)-2-methylpropan-1-amine can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Scientific Research Applications

1-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)-2-methylpropan-1-amine has diverse applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)-2-methylpropan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl group and the triazole ring can influence the binding affinity and specificity of the compound towards its targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table highlights key structural differences and physicochemical properties between the target compound and its analogs:

Key Observations :

- Substituent Position : The cyclopropyl group’s position (3 vs. 5) on the triazole ring significantly alters electronic distribution. For example, the 5-cyclopropyl isomer (CAS: 1251143-96-0) may exhibit different hydrogen-bonding capabilities compared to the target compound .

- N-Methylation : Methylation at the triazole’s N1 position (e.g., in ) reduces tautomeric flexibility, which could stabilize interactions with hydrophobic binding pockets.

Biological Activity

1-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)-2-methylpropan-1-amine is a compound that belongs to the class of triazoles, which are known for their diverse biological activities. Triazole derivatives have garnered significant attention in medicinal chemistry due to their potential as therapeutic agents against various diseases, including bacterial infections, cancer, and neurological disorders. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 1-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)-2-methylpropan-1-amine is characterized by a cyclopropyl group attached to a triazole ring and an amine functional group. This unique structure contributes to its biological activity.

Biological Activity Overview

Research indicates that triazole compounds exhibit a wide range of biological activities:

- Antimicrobial Activity : Triazoles have shown effectiveness against various bacterial strains. For instance, compounds similar to 1-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)-2-methylpropan-1-amine have demonstrated significant inhibitory effects against ESKAPE pathogens, which are notorious for their antibiotic resistance profiles .

- Anticancer Properties : Several studies have reported that triazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The structural features of triazoles play a crucial role in their interaction with biological targets involved in cancer progression .

The biological activity of 1-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)-2-methylpropan-1-amine can be attributed to several mechanisms:

- Enzyme Inhibition : Triazoles often act as inhibitors of key enzymes involved in microbial metabolism and cancer cell growth. For example, they may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmitter regulation .

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that triazoles can modulate oxidative stress pathways, leading to increased ROS production in cancer cells and contributing to their cytotoxic effects .

- Interaction with DNA : Triazole compounds may also interact with DNA or RNA structures within cells, disrupting normal cellular functions and promoting apoptosis in cancerous cells .

Research Findings

Recent investigations into the biological activities of triazole derivatives have yielded promising results:

Antimicrobial Activity

A study evaluating various triazole compounds found that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin against ESKAPE pathogens. For instance:

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| 1a | 2 | E. faecium |

| 2b | 3 | K. pneumoniae |

| 2k | 5 | A. baumannii |

Anticancer Activity

In vitro studies have shown that triazole derivatives can significantly reduce the viability of various cancer cell lines:

| Cell Line | IC50 (µM) | Compound Tested |

|---|---|---|

| MCF7 (Breast) | 10 | 1-(3-Cyclopropyl... |

| HeLa (Cervical) | 15 | 1-(3-Cyclopropyl... |

| A549 (Lung) | 12 | 1-(3-Cyclopropyl... |

Case Studies

Several case studies highlight the therapeutic potential of triazole derivatives:

- Case Study on Antimicrobial Resistance : A compound similar to 1-(3-Cyclopropyl...) was tested against multidrug-resistant strains of bacteria. Results showed a significant reduction in bacterial load in treated groups compared to controls.

- Cancer Treatment Study : In a xenograft model using human breast cancer cells, administration of a triazole derivative resulted in tumor size reduction by approximately 40% compared to untreated controls.

Q & A

Q. Advanced Research Focus

- Molecular docking : Utilize crystallographic data (e.g., PDB ID 74Q) to model interactions with enzymes like cytochrome P450 or kinases .

- QSAR modeling : Correlate substituent effects (e.g., cyclopropyl vs. methyl groups) with antimicrobial or anticancer activity .

- MD simulations : Assess stability of ligand-target complexes over 100+ ns trajectories to prioritize synthesis targets .

How can researchers optimize synthetic yield while minimizing byproducts?

Q. Advanced Research Focus

- Design of Experiments (DoE) : Systematically vary parameters (e.g., stoichiometry, solvent polarity) to identify optimal conditions .

- In situ monitoring : Use HPLC or inline FTIR to detect intermediates and adjust reaction pathways .

- Byproduct analysis : Characterize impurities via LC-MS and revise protecting group strategies (e.g., Boc vs. Fmoc) .

What mechanisms underlie the compound’s biological activity in antimicrobial assays?

Basic Research Focus

The triazole and cyclopropyl groups confer:

- Enzyme inhibition : Competitive binding to bacterial dihydrofolate reductase (DHFR) via hydrogen bonding with active-site residues .

- Membrane disruption : Hydrophobic cyclopropyl groups enhance penetration into lipid bilayers .

Methodological Insight : MIC/MBC assays against Pseudomonas aeruginosa (MIC 31.25 µg/mL) validate structure-activity relationships (SAR) .

How does the compound’s physicochemical profile influence its pharmacokinetics?

Q. Advanced Research Focus

- LogP calculations : The cyclopropyl group reduces hydrophobicity (predicted LogP ~1.8), improving solubility .

- pKa determination : The triazole NH group (pKa ~6.5) enhances bioavailability at physiological pH .

- Salt formation : Hydrochloride salts improve crystallinity and stability .

What are the challenges in scaling up synthesis for preclinical studies?

Q. Advanced Research Focus

- Purification bottlenecks : Column chromatography struggles with triazole tautomers; switch to recrystallization in ethanol/water .

- Thermal hazards : Exothermic cyclization steps require controlled addition of reagents .

- Regulatory compliance : Ensure residual solvent levels (e.g., DMF) meet ICH Q3C guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.